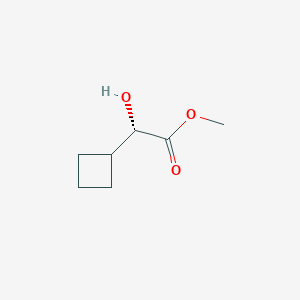
5-Ethoxy-2-hydroxybenzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a method for the preparation of a 2-hydroxybenzonitrile involves reacting hydroxylamine with a 2-hydroxyarylaldehyde . Another study reported the synthesis of new derivatives from 5-ethoxy-2-mercapto benzimidazole by alkylation, acylation, Schiff base formation, and vilsmier-haack reaction .
科学的研究の応用
1. Pharmacological Tool in Serotonin 2A Receptor Studies
5-Ethoxy-2-hydroxybenzonitrile derivatives, particularly 25CN-NBOH, have been extensively used in pharmacological research. They serve as potent and selective agonists for the serotonin 2A receptor (5-HT2AR). This makes them valuable for investigating the effects of selective 5-HT2AR activation in vivo and for exploring 5-HT2AR signaling in various animal models. These derivatives offer favorable physiochemical properties like stability and solubility, enhancing their utility in research settings (Märcher Rørsted, Jensen, & Kristensen, 2021).
2. Corrosion Inhibition
Derivatives of this compound have been synthesized and studied for their potential as corrosion inhibitors. For example, 2-aminobenzene-1,3-dicarbonitriles derivatives (ABDNs) have shown significant inhibition efficiency for mild steel corrosion in acidic environments. Their performance was confirmed using techniques like weight loss, electrochemical studies, scanning electron microscopy, and quantum chemical calculations. This highlights the utility of these derivatives in industrial applications, particularly in corrosion prevention (Verma, Quraishi, & Singh, 2015).
3. Herbicide Resistance in Transgenic Plants
Research has been conducted on the herbicidal properties of certain benzonitrile derivatives, including 3,5-dibromo-4-hydroxybenzonitrile. A study involving the introduction of a specific nitrilase gene into plants demonstrated the possibility of conferring resistance to these herbicides. This approach could be pivotal in developing transgenic plants with enhanced resistance to certain herbicides, highlighting a significant agricultural application (Stalker, McBride, & Malyj, 1988).
4. Photochemistry Studies
5-Chloro-2-hydroxybenzonitrile, a related compound, has been studied for its photochemical properties. This research involved analyzing the transient species formed during photochemical reactions and examining the effects of various conditions on these reactions. Understanding these photochemical processes can have implications in fields like photodynamic therapy and photochemistry-based technologies (Bonnichon, Grabner, Guyot, & Richard, 1999).
5. Anti-Corrosion Properties in Aluminum
2-Aminobenzene-1,3-dicarbonitriles derivatives were also investigated for their anti-corrosion properties on aluminum surfaces in alkaline conditions. Their adsorption on aluminum surfaces and the impact on corrosion rates were studied, providing insights into potential applications in protecting aluminum materials (Verma et al., 2015).
作用機序
特性
IUPAC Name |
5-ethoxy-2-hydroxybenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-2-12-8-3-4-9(11)7(5-8)6-10/h3-5,11H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXTNHSJHFFQQCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)O)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-tosylpropanamide](/img/structure/B2830954.png)
![1-(4-Tert-butylphenyl)-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea](/img/structure/B2830955.png)

![Methyl (E)-4-[2-(4-methylsulfonylphenoxy)ethylamino]-4-oxobut-2-enoate](/img/structure/B2830958.png)

![N-[cyano(2-fluorophenyl)methyl]-2-methylbutanamide](/img/structure/B2830963.png)



![3-(ethylsulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2830968.png)

![(E)-3-(4-chloroanilino)-1-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one](/img/structure/B2830971.png)
![2-((10-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamoyl)phenyl acetate](/img/structure/B2830973.png)

